molecular formula C10H16N2O B13317305 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol

Cat. No.: B13317305
M. Wt: 180.25 g/mol
InChI Key: LNGZETWGOQARPH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol moiety substituted with a 1-methyl-1H-imidazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-Methyl-1H-imidazol-4-yl)cyclohexanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol
  • 2-(1-Methyl-1H-imidazol-5-yl)cyclohexan-1-ol
  • 2-(1-Methyl-1H-imidazol-3-yl)cyclohexan-1-ol

Uniqueness

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-6-9(11-7-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3

InChI Key

LNGZETWGOQARPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CCCCC2O

Origin of Product

United States

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